Cas no 135948-05-9 (Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-)

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-, is a chiral oxazoline derivative featuring a phenol functional group. Its stereospecific (4S) configuration and phenyl-substituted oxazoline ring make it a valuable intermediate in asymmetric synthesis and catalysis. The compound’s rigid oxazoline scaffold enhances stability, while the phenol group offers reactivity for further functionalization. It is particularly useful in ligand design for transition metal catalysts, enabling enantioselective transformations. The product’s high purity and defined stereochemistry ensure reproducibility in research and industrial applications. Its structural features also make it suitable for studying stereochemical effects in organic and organometallic reactions.
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- structure
135948-05-9 structure
Product Name:Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-
CAS No:135948-05-9
MF:C15H13NO2
MW:239.269
CID:4521154
PubChem ID:136228661
Update Time:2025-08-04

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol
    • G63780
    • SCHEMBL25746558
    • 135948-05-9
    • Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-
    • Inchi: InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m1/s1
    • InChI Key: IZKPOGDNFMTRFD-CYBMUJFWSA-N
    • SMILES: C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 239.094628657g/mol
  • Monoisotopic Mass: 239.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 41.8Ų

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- Pricemore >>

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Additional information on Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-

Recent Advances in the Study of Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- (CAS: 135948-05-9)

The compound Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- (CAS: 135948-05-9) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This oxazoline derivative is known for its unique structural properties, which make it a promising candidate for drug development and biochemical studies. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, shedding light on its role in modern medicinal chemistry.

One of the key areas of research involves the synthesis and optimization of Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enantioselective synthesis route for this compound, highlighting its scalability and potential for industrial applications. The researchers employed asymmetric catalysis techniques to achieve high yields and enantiomeric purity, which is critical for its use in pharmaceutical formulations.

In terms of biological activity, recent investigations have explored the compound's interaction with various enzymatic targets. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- exhibits inhibitory effects on specific kinases involved in inflammatory pathways. This finding suggests its potential as a lead compound for developing anti-inflammatory drugs. The study utilized molecular docking and in vitro assays to elucidate the binding mechanisms and structure-activity relationships (SAR).

Another significant development is the exploration of this compound's role in cancer therapy. Research published in the European Journal of Medicinal Chemistry (2024) investigated its cytotoxicity against various cancer cell lines. The results indicated selective activity against certain types of tumors, with minimal effects on normal cells. This selectivity is attributed to the compound's ability to modulate specific signaling pathways, making it a promising candidate for targeted cancer therapies.

Despite these advancements, challenges remain in the clinical translation of Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's versatile chemical scaffold and demonstrated biological activities position it as a valuable tool for drug discovery and chemical biology research.

In conclusion, recent studies on Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- (CAS: 135948-05-9) highlight its potential in various therapeutic areas, including inflammation and oncology. Continued research into its synthesis, mechanism of action, and pharmacological properties will be essential for unlocking its full potential in the pharmaceutical industry.

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